

Isatoic Anhydride: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isatoic Anhydride

Cat. No.: B133585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility in drug development is notable, acting as a precursor for quinazoline and isoquinoline derivatives, which are scaffolds of significant medicinal importance, as well as in the manufacturing of anticonvulsants and central nervous system agents.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth analysis of the solubility of **isatoic anhydride** in a range of common organic solvents, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Quantitative Solubility Data

The solubility of **isatoic anhydride** is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the cohesive energy density.[4] A systematic study by Tian et al. (2020) provides extensive data on the mole fraction solubility of **isatoic anhydride** in twelve pure solvents at temperatures ranging from 288.15 K to 328.15 K.[4] The data consistently shows that solubility increases with temperature across all tested solvents.[4][5]

Below is a summary of the mole fraction solubility (x_1) of **isatoic anhydride** at two representative temperatures, 298.15 K (25 °C) and 318.15 K (45 °C), extracted from the aforementioned study.

Solvent	Mole Fraction Solubility (x_1) at 298.15 K	Mole Fraction Solubility (x_1) at 318.15 K
Methanol	0.00317	0.00754
Ethanol	0.00283	0.00672
1-Propanol	0.00369	0.00831
Isopropyl alcohol	0.00269	0.00623
Methyl acetate	0.00420	0.00912
Ethyl acetate	0.00704	0.0145
Propyl acetate	-	-
Isopropyl acetate	-	-
Acetone	0.00704	0.0145
2-Butanone	-	-
Acetonitrile	0.0115	0.0221
1,4-Dioxane	0.0269	0.0512

Note: Data for propyl acetate, isopropyl acetate, and 2-butanone were also reported in the source study but are omitted here for brevity. The original paper should be consulted for the full dataset.[\[4\]](#)

Qualitative solubility information from other sources indicates that **isatoic anhydride** is miscible with water, hot alcohol, and acetone, while being insoluble in ether, benzene, and chloroform.[\[6\]](#)

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented above was obtained using the gravimetric method, a reliable and widely used technique for determining solid-liquid equilibrium.[\[4\]](#)

Materials and Apparatus:

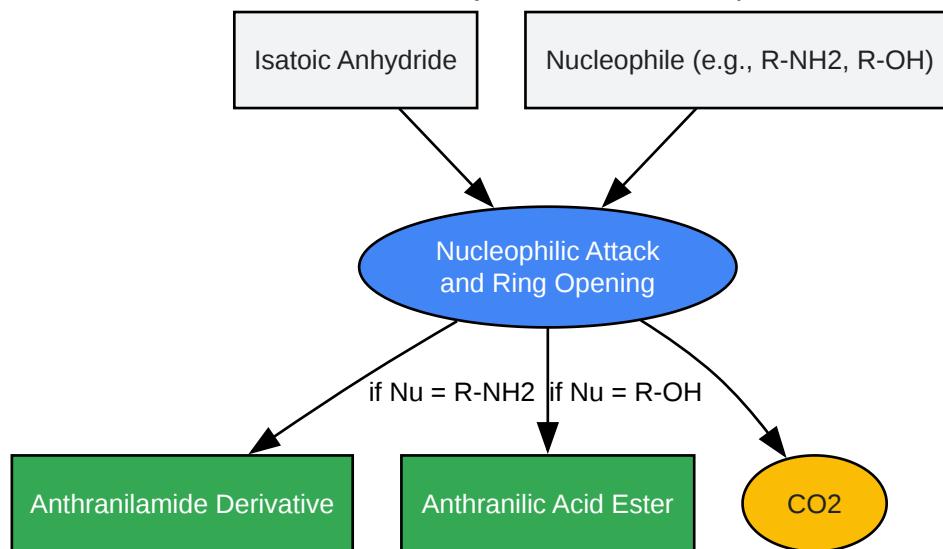
- **Isatoic anhydride** (purity > 99%)
- Organic solvents (analytical grade)
- Thermostatic shaker bath with temperature control (± 0.1 K)
- Analytical balance (± 0.0001 g)
- Drying oven
- Sintered glass filter

Procedure:

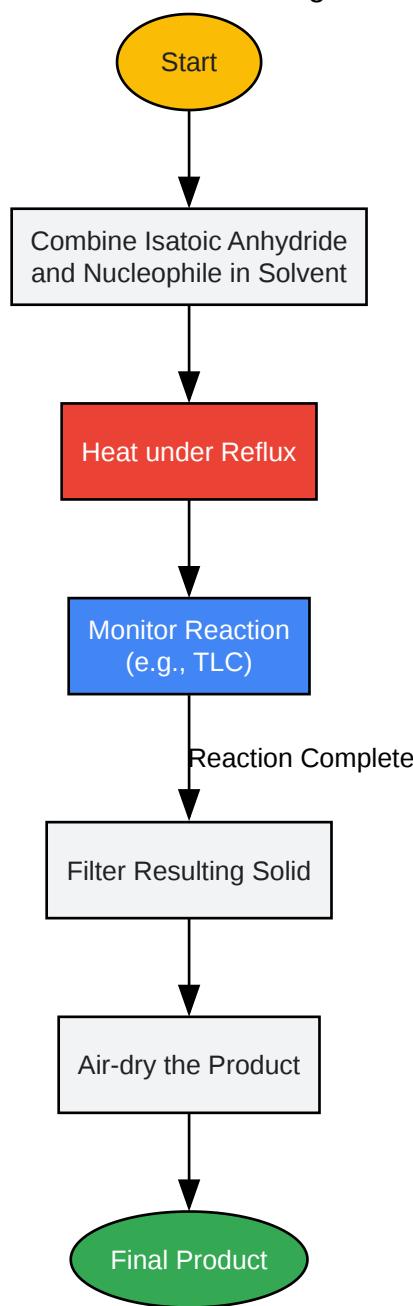
- An excess amount of **isatoic anhydride** is added to a known mass of the selected organic solvent in a sealed vessel.
- The vessel is placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to reach solid-liquid equilibrium.
- Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.
- A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might alter the solubility.
- The withdrawn sample is immediately filtered through a sintered glass filter to remove any remaining solid particles.
- The clear filtrate is weighed accurately.
- The solvent is then evaporated from the filtrate by heating in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the **isatoic anhydride**.
- The remaining solid (**isatoic anhydride**) is weighed.

- The mole fraction solubility is calculated from the mass of the dissolved **isatoic anhydride** and the mass of the solvent in the filtrate.

This procedure is repeated at different temperatures to obtain a solubility curve.


Key Chemical Reactions and Logical Relationships

Isatoic anhydride is a reactive molecule that can undergo nucleophilic attack at two primary sites: the carbonyl group of the anhydride and the carbonyl group of the cyclic carbamate.[3][7] This reactivity is fundamental to its use as a synthetic intermediate.


Reaction with Nucleophiles

The reaction of **isatoic anhydride** with nucleophiles, such as amines and alcohols, leads to ring-opening.[8] This is a key transformation used in the synthesis of various derivatives. For instance, alcoholysis yields the corresponding anthranilic acid ester with the release of carbon dioxide.[8]

Reaction of Isatoic Anhydride with Nucleophiles

General Synthetic Workflow using Isatoic Anhydride

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isatoic anhydride [anshulchemicals.com]
- 2. Isatoic Anhydride Manufacturer & Suppliers |ELRASA-IAH - Elchemy [elchemy.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Isatoic Anhydride: A Comprehensive Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133585#isatoic-anhydride-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com